molecular formula C11H17N3O B2400616 3-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 466694-59-7

3-amino-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B2400616
CAS No.: 466694-59-7
M. Wt: 207.277
InChI Key: FWOIEFHUAJBDBB-UHFFFAOYSA-N
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Description

3-amino-N-[2-(dimethylamino)ethyl]benzamide is an organic compound with the molecular formula C12H19N3O It is a benzamide derivative characterized by the presence of an amino group and a dimethylaminoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 3-aminobenzamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzamide attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-amino-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • N-methyl-2-(methylamino)benzamide hydrochloride
  • 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride

Uniqueness

3-amino-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIEFHUAJBDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(2-dimethylaminoethyl)-3-nitrobenzamide (21.0 g, 88.0 mmol) in EtOH (50 mL) was added 10% Pd/C (2.52 g) and the hydrogenated with hydrogen at 35 psi for 3 h. The reaction mixture was filtered through a pad of Celite, the filterate was evaporated to dryness and the solid obtained was recrystallize from EtOH to give 3-amino-N-(2-dimethylaminoethyl)benzamide; 17.19 g (93%); mp 97-100° C.; 1H NMR (CDCl3) δ 2.20 (6H, s, 2×Me), 2.52 (2H, J=5.8 Hz, CH2), 3.51 (2H, q, J=5.4 and 5.8 Hz, CH2), 3.80 (2H, brs, exchangeable, NH2), 6.75-6.80 (1H, m, ArH), 6.82 (1H, brs, exchangeable, NH), 7.10 (H, d, J=7.6 Hz, ArH) 7.12-7.30 (2H, m, ArH) 8.33 (1H, m, ArH), 8.66 (1H, s, ArH). Anal Calcd. for (C11H17N3O): C, 63.74; H, 8.27; N 20.27. Found: C, 63.51, H, 8.45; N 20.12.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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